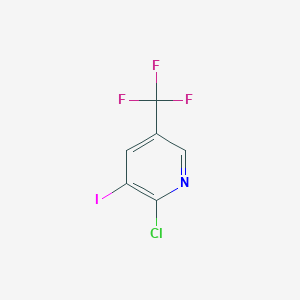

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOLVRUWVHCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451047 | |

| Record name | 2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505084-56-0 | |

| Record name | 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505084-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine CAS number 505084-56-0

An In-Depth Technical Guide to 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS 505084-56-0)

Introduction: A Strategic Building Block in Modern Chemistry

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. Its strategic arrangement of three distinct functional groups—a trifluoromethyl moiety, a reactive iodine atom, and a less reactive chlorine atom—makes it a versatile and valuable building block for the synthesis of complex molecular architectures.

The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group, prized for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine core is a common scaffold in numerous pharmaceuticals. Most critically, the differential reactivity of the C-I and C-Cl bonds under cross-coupling conditions allows for programmed, regioselective introduction of substituents, enabling the rapid construction of diverse chemical libraries for screening and development.[3] This guide provides a comprehensive overview of the physicochemical properties, synthetic utility, and handling of this important intermediate.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine are summarized below.

Structural and Physical Properties

The compound typically presents as a solid at room temperature. Key identifiers and physical constants are crucial for experimental design and safety assessments.

Caption: Chemical structure of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine.

| Property | Value | Source(s) |

| CAS Number | 505084-56-0 | |

| Molecular Formula | C₆H₂ClF₃IN | |

| Molecular Weight | 307.44 g/mol | |

| Physical Form | Solid | |

| Melting Point | 37-39 °C | [4] |

| Boiling Point | 85-86 °C (at 8 Torr) | [4] |

| Density | ~2.046 g/cm³ (Predicted) | [4] |

| InChI Key | ARJOLVRUWVHCRI-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)c1cnc(Cl)c(I)c1 |

Spectroscopic Data

While specific spectra are proprietary to suppliers, typical analytical data sets are available for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are essential for confirming structural integrity and purity.[5] Predicted mass spectrometry data indicates a monoisotopic mass of 306.88727 Da.

Proposed Synthesis Pathway

The rationale for this approach is twofold:

-

Precursor Availability: 2-chloro-5-(trifluoromethyl)pyridine is a common intermediate synthesized via multi-step processes from 3-picoline.[6]

-

Regioselectivity: The electron-withdrawing nature of the -CF₃ group and the nitrogen atom deactivates the pyridine ring towards electrophilic substitution. However, the C-3 position is the most favorable site for electrophilic attack among the available C-H bonds, allowing for directed iodination.

Caption: A plausible workflow for the synthesis of the target compound.

Representative Experimental Protocol (Proposed)

This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a dry, three-necked flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 equivalents) to the cooled THF. To this, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the lithiated intermediate.

-

Expertise Note: LDA is a strong, non-nucleophilic base ideal for achieving regioselective deprotonation at the C-3 position, which is activated by the adjacent chloro group. The low temperature is critical to prevent side reactions and decomposition.

-

-

Iodination: Prepare a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid, indicated by the disappearance of the iodine color. Allow the mixture to stir for an additional 2 hours at this temperature.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-chloro-3-iodo-5-(trifluoromethyl)pyridine.

Chemical Reactivity and Synthetic Potential

The primary value of this molecule lies in its capacity for selective, sequential functionalization, driven by the different reactivities of the carbon-halogen bonds.

Principle of Regioselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition to the palladium(0) catalyst is the determining factor for which halide reacts. The bond strength and reactivity follow the trend: C-I > C-Br > C-Cl .[3]

For 2-chloro-3-iodo-5-(trifluoromethyl)pyridine, the C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective coupling at the C-3 position while leaving the C-2 chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions.

Caption: The C-I bond reacts preferentially, enabling sequential derivatization.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the selective arylation at the C-3 position.[2][7]

-

Reaction Setup: In a Schlenk flask, combine 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a phosphine ligand like SPhos or XPhos (4-5 mol%).

-

Solvent and Degassing: Add an anhydrous solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Trustworthiness Note: Rigorous exclusion of oxygen is paramount for the stability and catalytic activity of the Pd(0) species, preventing catalyst deactivation and ensuring high yields.[7]

-

-

Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography to yield the 2-chloro-3-aryl-5-(trifluoromethyl)pyridine derivative.

Safety, Handling, and Storage

Proper handling is essential due to the compound's toxicological profile.

| Hazard Information | Precautionary Measures & Storage |

| GHS Pictogram: GHS06 (Skull and Crossbones) | Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling. |

| Signal Word: Danger | Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, dark place. Recommended storage temperature is 2–8 °C.[4] |

| Hazard Statement: H301 (Toxic if swallowed) | First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. |

| Precautionary Statement: P301 + P310 | Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations. |

(Data sourced from Sigma-Aldrich Safety Data Sheet and other suppliers).

Conclusion

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a high-value synthetic intermediate whose utility is defined by its predictable regioselectivity. The pronounced difference in reactivity between its iodo and chloro substituents allows chemists to employ it as a linchpin in sequential cross-coupling strategies. This enables the efficient and controlled synthesis of highly decorated pyridine scaffolds, which are central to the discovery of new pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling is key to unlocking its full potential in research and development programs.

References

- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

EP0110690A1 - Preparation of (trifluoromethyl)pyridines. European Patent Office. [Link]

- CN112159350A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine.

- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Fujikawa, S., et al. PubMed Central (PMC), NIH. [Link]

-

The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine - ChemBK. [Link]

-

Use of Blue Agar CAS Assay for Siderophore Detection - Perez-Miranda, S., et al. PubMed Central (PMC), NIH. [Link]

-

Can anyone help me prepare liquid CAS media for the detection of siderophores? - ResearchGate. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 2-Chloro-3-Iodo-5-(trifluoromethyl)-pyridine [lgcstandards.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the precise understanding of a molecule's physical properties is paramount. These characteristics govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This guide offers a comprehensive exploration of the physical properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in the development of novel therapeutics and agrochemicals. As a Senior Application Scientist, my objective is to not only present the empirical data but also to provide insights into the causality behind experimental choices and the practical implications of these properties in a research and development setting.

Core Molecular and Physical Characteristics

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a polysubstituted aromatic heterocycle. The strategic placement of a chloro, iodo, and trifluoromethyl group on the pyridine ring results in a unique electronic and steric profile, making it a valuable building block in organic synthesis. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties, often enhancing metabolic stability and binding affinity of a parent molecule.[1]

A summary of the core physical properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClF₃IN | [2] |

| Molecular Weight | 307.44 g/mol | [2][3] |

| CAS Number | 505084-56-0 | [2][3] |

| Appearance | Light yellow to brown solid | [4] |

| Melting Point | 37-39 °C (in acetone) | [2][4] |

| Boiling Point | 85-86 °C at 8 Torr | [2][4] |

| Density | ~2.0 g/cm³ | [2] |

These fundamental properties are the initial identifiers for this compound and are critical for its handling, storage, and use in subsequent chemical transformations.

Solubility Profile: A Key Determinant of Application

The solubility of a compound is a critical physical property that influences its utility in various experimental and manufacturing processes. For drug development professionals, solubility directly impacts formulation strategies and bioavailability.

Experimental Protocol for Determining Solubility:

A standard laboratory procedure to qualitatively and semi-quantitatively determine the solubility of a solid organic compound like 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is as follows:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 10 mg) of the compound into a series of clean, dry vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate, hexane).

-

Agitation: Vigorously agitate the vials at a constant temperature (e.g., 25 °C) for a set period.

-

Observation: Visually inspect for the complete dissolution of the solid. If the solid dissolves, the compound is considered soluble under these conditions.

-

Quantification (Optional): For a more quantitative measure, incremental amounts of the solid can be added to a known volume of solvent until saturation is reached.

The choice of solvents for solubility testing is dictated by the intended application. For synthetic chemistry, solvents that will be used in reactions are prioritized. For pre-formulation studies, solvents relevant to drug delivery systems are chosen.

Logical Workflow for Solubility Determination

Caption: A simple workflow for the qualitative determination of solubility.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, fully assigned spectrum for 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is not readily found, we can predict the expected signals based on its structure and data from similar compounds. The proton (¹H) NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The carbon (¹³C) NMR spectrum will be more complex, with distinct signals for each of the six carbon atoms. The trifluoromethyl group will also be observable in fluorine (¹⁹F) NMR spectroscopy.

Predicted ¹H NMR Spectral Data:

-

Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), likely appearing as doublets or singlets depending on the coupling with adjacent protons (which are absent in this case).

Predicted ¹³C NMR Spectral Data:

-

Six distinct signals corresponding to the pyridine ring carbons and the trifluoromethyl carbon. The carbons attached to the electronegative halogens and the trifluoromethyl group will be significantly shifted downfield.

Experimental Protocol for NMR Sample Preparation:

A general protocol for preparing an NMR sample of a solid organic compound is as follows:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

The choice of deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.

NMR Sample Preparation Workflow

Caption: A standard workflow for preparing a sample for NMR analysis.

Synthesis and Handling Considerations

The synthesis of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a multi-step process that requires careful control of reaction conditions. While a specific, detailed protocol for this exact molecule is not widely published, its synthesis would likely involve the introduction of the trifluoromethyl, chloro, and iodo substituents onto a pyridine scaffold through established synthetic methodologies for halogenated pyridines.

General Synthetic Approach:

The synthesis could potentially start from a commercially available substituted picoline. A common strategy for introducing a trifluoromethyl group is the fluorination of a trichloromethyl group, which can be formed by the chlorination of a methyl group. The chloro and iodo groups can be introduced through various halogenation reactions.

Handling and Safety:

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Implications for Drug Discovery and Development

The physical properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine are of profound importance to its application in drug discovery.

-

Melting Point and Solid-State Properties: The defined melting point suggests a crystalline solid, which is often desirable for active pharmaceutical ingredients (APIs) due to its stability and ease of handling.

-

Solubility: As a key determinant of bioavailability, understanding the solubility of this intermediate and its derivatives is crucial for designing orally available drugs.

-

Lipophilicity: The presence of halogens and a trifluoromethyl group generally increases the lipophilicity of a molecule. This can enhance membrane permeability and binding to hydrophobic pockets of target proteins but must be balanced to avoid poor aqueous solubility and potential toxicity.

-

Molecular Weight: With a molecular weight of 307.44 g/mol , it falls within the range considered "drug-like" according to Lipinski's Rule of Five, making it an attractive starting point for the synthesis of more complex drug candidates.

The unique combination of substituents on the pyridine ring allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the search for new drug candidates. The chloro and iodo groups, in particular, serve as versatile handles for cross-coupling reactions, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Conclusion

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a chemical intermediate with a set of physical properties that make it a valuable tool for researchers in drug discovery and development. Its solid form, solubility in organic solvents, and distinct spectroscopic signature provide a solid foundation for its use in the synthesis of novel bioactive compounds. A thorough understanding of these physical properties, from solubility to spectroscopic characterization, is essential for its effective and safe utilization in the laboratory and for the rational design of the next generation of pharmaceuticals and agrochemicals.

References

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-126. [Link]

Sources

Solubility Profile of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of agrochemical and pharmaceutical compounds.[1][2][3] The document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for solubility determination, and discusses the anticipated solubility in a range of common organic solvents based on its physicochemical properties and data from structurally related molecules. Safety and handling precautions are also detailed to ensure safe laboratory practices.

Introduction

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS No. 505084-56-0) is a halogenated pyridine derivative with significant utility as a building block in organic synthesis.[4] Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on the pyridine ring, imparts a unique combination of reactivity and physicochemical properties.[5] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This guide provides a detailed exploration of these solubility characteristics, offering both theoretical insights and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is presented in Table 1. These properties are crucial for predicting and understanding its solubility behavior.

Table 1: Physicochemical Properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₃IN | [5] |

| Molecular Weight | 307.44 g/mol | |

| Appearance | Solid | |

| Melting Point | 37-39 °C | [5] |

| Boiling Point | 85-86 °C at 8 Torr | [5] |

| Density | 2.0 ± 0.1 g/cm³ | [5] |

| XLogP3 | 3.97 | [5] |

The XLogP3 value of 3.97 indicates a significant nonpolar character, suggesting that the compound will favor solubility in nonpolar organic solvents over polar solvents like water.[5] The fact that it is a solid at room temperature necessitates consideration of the energy required to overcome the crystal lattice energy during dissolution.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This principle is governed by the intermolecular forces between the solute (2-Chloro-3-iodo-5-(trifluoromethyl)pyridine) and the solvent.

-

Dipole-Dipole Interactions: The electronegative nitrogen, chlorine, and fluorine atoms create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.

-

London Dispersion Forces: The large, polarizable iodine atom and the overall molecular size contribute to significant London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Hydrogen Bonding: The pyridine nitrogen can act as a weak hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. Therefore, its ability to engage in hydrogen bonding is limited, which will restrict its solubility in protic solvents like water and alcohols compared to aprotic solvents of similar polarity.

Based on these considerations, 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is expected to exhibit higher solubility in polar aprotic and nonpolar solvents where dipole-dipole and London dispersion forces are the dominant intermolecular interactions.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine. This method is reliable and provides quantitative solubility data.

Materials and Equipment

-

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Oven

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

-

Sampling: Remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Attach a 0.45 µm syringe filter to the syringe and discard the first portion of the filtrate to saturate the filter membrane. Collect a precise volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed vial.

-

Solvent Evaporation: Place the vials in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Weighing: Once the solvent has completely evaporated, cool the vials in a desiccator and weigh them on an analytical balance.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of filtrate) * 100

Predicted Solubility and Discussion

While specific experimental data for 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is not publicly available, we can infer its likely solubility based on its structure and data for the analogous compound, 2-Chloro-3-(trifluoromethyl)pyridine. A study on this analogue reported its mole fraction solubility in several organic solvents.[7][8]

The presence of the large, polarizable iodine atom in our target compound, compared to the analogue, is expected to increase the London dispersion forces. This will likely enhance its solubility in nonpolar solvents like toluene and hexane. Conversely, the increased molecular weight and size may slightly decrease its solubility in more polar solvents compared to its non-iodinated counterpart.

Table 2: Predicted Qualitative Solubility of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | High | Strong London dispersion forces due to the large, polarizable iodine atom and overall molecular size. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | Favorable dipole-dipole interactions and London dispersion forces. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Limited hydrogen bonding capability (acceptor only) and the large nonpolar region of the molecule. |

The following diagram illustrates the key intermolecular forces at play between the solute and different solvent types.

Caption: Intermolecular forces governing solubility.

Safety and Handling

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and may cause skin and eye irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]

-

Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[5]

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.[9][10][12]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine in organic solvents. Based on its physicochemical properties, it is predicted to be most soluble in nonpolar and polar aprotic solvents. The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is essential for the effective application of this important chemical intermediate in research and development.

References

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

-

SciSpace. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Angene. (2017). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2019). Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. chem.ws [chem.ws]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine safety data sheet (SDS) information

<An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Executive Summary

This guide provides a comprehensive safety overview for 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS No. 505084-56-0), a halogenated pyridine derivative essential for various research and development applications, particularly in the synthesis of novel agrochemicals and pharmaceuticals.[1] Due to its chemical structure, this compound presents significant acute toxicity if swallowed.[2][3] This document moves beyond a standard Safety Data Sheet (SDS) to offer an in-depth, field-proven perspective on risk mitigation. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to foster a culture of proactive safety and experimental integrity.

Chapter 1: Hazard Profile and Toxicological Assessment

A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is classified with significant health hazards that demand rigorous control measures.

GHS Classification and Primary Hazards

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound's classification underscores its potential for severe health effects.

| Hazard Class | Category | GHS Code | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | H301 | Toxic if swallowed | [2][3][4] |

| Skin Irritation | Category 2 | H315 | Causes skin irritation | [4] |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [4] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [4] |

The primary and most severe hazard is its Acute Oral Toxicity (Category 3) , indicated by the "Danger" signal word and the skull and crossbones pictogram.[2][3] This classification signifies that a small amount of the substance can be life-threatening if ingested. The causality is linked to the complex interplay of its functional groups—the chlorinated and iodinated pyridine ring coupled with a trifluoromethyl group—which can interfere with critical biological pathways upon absorption.

Exposure Pathways and Biological Effects

Understanding the route of exposure is critical for selecting appropriate controls. The primary risks stem from accidental ingestion, dermal contact, and inhalation of dust or aerosols.

Caption: Step-by-step workflow for the safe handling of the compound.

Storage and Incompatibility

Proper storage is paramount to maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. [3][4]Recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon). [3][5]* Location: Store in a locked cabinet or area designated for toxic chemicals, segregated from incompatible materials. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents. [6][7]While specific reactivity data for this compound is limited, halogenated pyridines can react vigorously with such materials.

Chapter 3: Reactive Safety Protocols: Emergency and Spill Response

Even with robust proactive measures, accidents can occur. A well-rehearsed emergency plan is essential. [8]

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

-

Ingestion (Most Critical): IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [5]Rinse mouth with water, but do NOT induce vomiting. [4][9]The speed of response is critical due to the H301 (Toxic if swallowed) classification.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [8][10]Remove contaminated clothing and wash it before reuse. [4]Seek medical attention if irritation persists. [4]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. [6]Remove contact lenses if present and easy to do. [11]Seek immediate medical attention. [9]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [4][9]If breathing is difficult or stops, provide artificial respiration and seek immediate medical help. [12]

Spill and Leak Response

A calm and methodical response to a spill is necessary to prevent further exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel. [13]2. Assess and Secure: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately. [6]Remove all sources of ignition. [13]3. Contain: Wearing appropriate PPE, cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth. [8][13]Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a sealable, properly labeled hazardous waste container. [6]Use non-sparking tools if there is any fire risk. [10]5. Decontaminate: Wipe the spill area clean with a suitable solvent (e.g., soap and water), and place all cleaning materials into the hazardous waste container.

-

Ventilate: Ensure the area is well-ventilated after cleanup is complete. [13]

Caption: Decision tree for emergency response actions.

Chapter 4: Physicochemical Data for the Researcher

Understanding the physical properties of a compound is essential for experimental design and safety.

| Property | Value | Source |

| CAS Number | 505084-56-0 | [2][3] |

| Molecular Formula | C₆H₂ClF₃IN | [2][3] |

| Molecular Weight | 307.44 g/mol | [2][5] |

| Appearance | Solid; Light yellow to brown solid | [2][5] |

| Melting Point | 37-39 °C | [4][5] |

| Boiling Point | 85-86 °C at 8 Torr | [4][5] |

| Density | ~2.0 g/cm³ (Predicted) | [4] |

Chapter 5: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous.

Protocol for Waste Disposal:

-

Segregation: Collect all waste containing 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine, including contaminated absorbents and PPE, in a dedicated, sealable, and clearly labeled hazardous waste container. [6]2. Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program. Never dispose of this chemical down the drain or in regular trash. [8]

References

-

Pyridine Standard Operating Procedure. Washington State University.

-

Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.

-

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine AldrichCPR. Sigma-Aldrich.

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

-

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine. BLDpharm.

-

Pyridine Safety Data Sheet. Carl ROTH.

-

Pyridine: incident management. GOV.UK.

-

2-Chloro-3-iodo-5-(trifluoromethyl)-pyridine Safety Data Sheet. Echemi.

-

2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.

-

2-CHLORO-5-IODO-3-(TRIFLUOROMETHYL)-PYRIDINONE Safety Data Sheets. Echemi.

-

2-Chloro-5-(trifluoromethyl)pyridine. PubChem, National Center for Biotechnology Information.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

-

2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet. ChemicalBook.

-

2-chloro-3-iodo-5-(trifluoromethyl)pyridine. ChemicalBook.

-

2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.

-

2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet. SynQuest Laboratories, Inc.

-

2-CHLORO-3-IODO-5-(TRIFLUOROMETHYL)PYRIDINE. ChemicalBook.

-

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. PubChem, National Center for Biotechnology Information.

-

Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs.

-

Pyridine Safety Data Sheet. Apollo Scientific.

-

Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine AldrichCPR 505084-56-0 [sigmaaldrich.com]

- 3. 505084-56-0|2-Chloro-3-iodo-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 2-CHLORO-3-IODO-5-(TRIFLUOROMETHYL)PYRIDINE | 505084-56-0 [amp.chemicalbook.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. carlroth.com [carlroth.com]

- 11. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. nj.gov [nj.gov]

Spectroscopic Signature of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS: 505084-56-0), a key heterocyclic building block in modern drug discovery and agrochemical synthesis. The unique substitution pattern of this pyridine derivative—featuring a chloro, an iodo, and a trifluoromethyl group—creates a distinct electronic environment, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This document serves as a reference for researchers, offering a detailed breakdown of expected spectral features, the methodologies for their acquisition, and the scientific rationale behind their interpretation.

Molecular Structure and Overview

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a solid with a molecular weight of 307.44 g/mol and the chemical formula C₆H₂ClF₃IN.[1][2] Its structural integrity is paramount for its function in subsequent chemical reactions. Spectroscopic analysis provides a non-destructive method to confirm this structure, assess purity, and understand its electronic properties.

Caption: Molecular structure with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine, ¹H and ¹³C NMR are definitive.

Experimental Protocol: NMR Data Acquisition

A robust protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation : Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Employ a standard pulse sequence (e.g., 'zg30').

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each unique carbon, simplifying the spectrum.

-

Set the spectral width to 0-200 ppm.

-

A higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.[5]

-

Reference the spectrum to the solvent peak (CDCl₃ triplet at ~77.16 ppm).

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 8.6 - 8.8 | Doublet (d) | ~2.0 | H6 |

| 2 | 8.2 - 8.4 | Doublet (d) | ~2.0 | H4 |

Interpretation and Rationale:

-

Chemical Shifts : The pyridine ring is an electron-deficient aromatic system, causing its protons to resonate at high chemical shifts (downfield) compared to benzene (~7.3 ppm).[6]

-

H6 : This proton is adjacent to the nitrogen atom, which strongly deshields it, placing it at the highest chemical shift. The trifluoromethyl group at C5 also exerts a deshielding effect.

-

H4 : This proton is deshielded by the ring system and the adjacent electron-withdrawing trifluoromethyl group.

-

Coupling : The two protons, H4 and H6, are separated by four bonds (meta-coupling). This long-range coupling typically results in a small coupling constant (⁴J), predicted to be around 2.0 Hz, splitting each signal into a doublet.[7]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 150 - 153 | C2 |

| 2 | 148 - 151 | C6 |

| 3 | 140 - 143 | C4 |

| 4 | 128 - 132 (quartet) | C5 |

| 5 | 118 - 122 (quartet) | CF₃ |

| 6 | 95 - 98 | C3 |

Interpretation and Rationale:

-

C2 and C6 : These carbons are directly bonded to the electronegative nitrogen and are significantly deshielded, appearing at high chemical shifts. C2, bonded to chlorine, is expected to be in a similar region to C6.

-

C4 : This carbon, bearing a proton, appears in the typical aromatic region, influenced by the adjacent CF₃ group.

-

C5 : The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. Its chemical shift is influenced by the direct attachment of the electron-withdrawing CF₃ group.

-

CF₃ : The carbon of the trifluoromethyl group itself will also appear as a quartet with a large one-bond C-F coupling constant. Its chemical shift is characteristic for trifluoromethyl groups attached to aromatic rings.

-

C3 : This carbon is bonded to iodine. The "heavy atom effect" of iodine causes significant shielding, shifting this carbon's signal considerably upfield (to a lower ppm value) compared to other aromatic carbons. This is a highly diagnostic signal.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds, providing a "fingerprint" that is characteristic of the functional groups present in a molecule.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid and liquid samples with minimal preparation.[9]

-

Background Spectrum : Before analyzing the sample, a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.[9]

-

Sample Application : A small amount of the solid 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is placed directly onto the ATR crystal.

-

Pressure Application : A pressure arm is used to ensure firm, uniform contact between the solid sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[10]

-

Data Collection : The IR spectrum is collected, typically over the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning : The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft wipe after the measurement.[11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Predicted Intensity |

| 3100 - 3000 | C-H Aromatic Stretch | Weak to Medium |

| 1600 - 1450 | C=C and C=N Aromatic Ring Stretches | Medium to Strong |

| 1350 - 1100 | C-F Stretch (Trifluoromethyl group) | Strong, Multiple |

| 850 - 750 | C-Cl Stretch | Medium |

| 700 - 500 | C-I Stretch | Medium to Weak |

Interpretation and Rationale:

-

Aromatic C-H Stretch : The weak absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an sp²-hybridized carbon of an aromatic ring.[12][13]

-

Aromatic Ring Stretches : A series of bands in the 1600-1450 cm⁻¹ region are diagnostic for the pyridine ring itself, corresponding to the stretching vibrations of the C=C and C=N double bonds.[14]

-

C-F Stretches : The trifluoromethyl group will produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to the high polarity of the C-F bonds. This is often the most intense feature in the spectrum.

-

C-Cl and C-I Stretches : The vibrations for the carbon-halogen bonds appear in the fingerprint region at lower wavenumbers. The C-Cl stretch is expected in the 850-750 cm⁻¹ range, while the heavier iodine atom results in a lower frequency C-I stretching vibration, typically below 700 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a pattern that can be used to deduce the molecular structure.[16][17]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction : The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or via a direct insertion probe. The sample must be volatile enough to be in the gas phase.[18]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[19]

-

Fragmentation : The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, charged fragment ions and neutral radicals.[20][21]

-

Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection : Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and various fragment peaks corresponding to the loss of different parts of the molecule. The isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (¹²⁷I, 100%) will be evident.

| m/z (for ³⁵Cl, ¹²⁷I) | Ion Structure / Identity |

| 307 | [M]⁺• (Molecular Ion) |

| 272 | [M - Cl]⁺ |

| 180 | [M - I]⁺ |

| 145 | [M - I - Cl]⁺• or [C₅H₂N-CF₃]⁺• |

| 127 | [I]⁺ |

| 69 | [CF₃]⁺ |

Proposed Fragmentation Pathway:

The initial ionization event forms the molecular ion at m/z 307. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable ions or neutral species.

Caption: Predicted electron ionization fragmentation pathway for the title compound.

Interpretation and Rationale:

-

Molecular Ion (m/z 307) : The peak corresponding to the intact molecule after losing one electron. Its presence confirms the molecular weight.

-

Loss of Chlorine (m/z 272) : Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 u), a common fragmentation pathway for chlorinated compounds.

-

Loss of Iodine (m/z 180) : The C-I bond is the weakest in the molecule, making the loss of an iodine radical (127 u) a very favorable and likely prominent fragmentation event.[22]

-

[C₅H₂NCF₃]⁺• (m/z 145) : This fragment results from the loss of both iodine and chlorine radicals.

-

[CF₃]⁺ (m/z 69) : The formation of the stable trifluoromethyl cation is a common fragmentation for molecules containing this group.

Conclusion

The spectroscopic characterization of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine provides a clear and unambiguous confirmation of its structure. The predicted NMR spectra are distinguished by two meta-coupled doublets in the ¹H spectrum and a highly shielded carbon signal due to the iodine substituent in the ¹³C spectrum. The IR spectrum is dominated by strong C-F stretching vibrations, with characteristic aromatic and carbon-halogen bands. Finally, the mass spectrum is expected to show a clear molecular ion and predictable fragmentation patterns, most notably the facile cleavage of the weak carbon-iodine bond. Together, these techniques provide a comprehensive analytical profile essential for quality control and research applications.

References

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.

-

MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

-

University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

PMC - NIH. (2020, December 21). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]

-

YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 10. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. orgchemboulder.com [orgchemboulder.com]

reactivity profile of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Abstract

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its synthetic utility is derived from the distinct electronic properties and steric environment of its substituents: an electron-withdrawing trifluoromethyl group, and two different halogen atoms—chlorine and iodine—at the C2 and C3 positions, respectively. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the principles of regioselective functionalization that enable its use in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes.

Introduction: A Molecule of Strategic Importance

The pyridine core is a ubiquitous scaffold in a vast number of biologically active compounds.[1] The strategic placement of specific functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl (CF₃) group, in particular, is a favored substituent in drug design due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and cell membrane permeability.[2][3]

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS No: 505084-56-0) capitalizes on these features, offering medicinal chemists a versatile platform for diversification.[4][5] The molecule's primary value lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond at the C3 position is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond at the C2 position. This inherent difference is the cornerstone of its reactivity profile, permitting highly regioselective transformations, most notably in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

| Property | Value | Reference |

| CAS Number | 505084-56-0 | [4] |

| Molecular Formula | C₆H₂ClF₃IN | [4][6] |

| Molecular Weight | 307.44 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 37-39 °C | [4] |

| Boiling Point | 85-86 °C at 8 Torr | [4] |

The Principle of Regioselective Cross-Coupling

The synthetic power of 2-chloro-3-iodo-5-(trifluoromethyl)pyridine is most effectively harnessed through palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions begins with the oxidative addition of the organohalide to a Pd(0) complex. The rate of this initial, often rate-limiting, step is highly dependent on the nature of the halogen, following the general trend: I > Br > OTf >> Cl.

This reactivity hierarchy allows for the selective functionalization of the C-I bond at the C3 position while leaving the more robust C-Cl bond at the C2 position intact. This enables a modular approach to synthesis, where the C3 position is modified first, and the C2 position can be targeted in a subsequent step under more stringent reaction conditions.

Figure 1. Logical workflow for the sequential functionalization of 2-chloro-3-iodo-5-(trifluoromethyl)pyridine.

Palladium-Catalyzed Reactions at the C3 Position

The C-I bond is the primary site of reactivity for a host of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-alkenyl linkages.[7] The reaction proceeds via the palladium-catalyzed coupling of the iodo-pyridine with an organoboron reagent, such as a boronic acid or a boronate ester.

Causality: The choice of a relatively mild base, such as K₂CO₃ or K₃PO₄, is crucial.[8] It is strong enough to facilitate the transmetalation step of the catalytic cycle by forming the reactive boronate species, yet typically not harsh enough to promote unwanted side reactions or degradation of the starting material. The reaction selectively occurs at the C3 position due to the much faster rate of oxidative addition at the C-I bond compared to the C-Cl bond.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. 505084-56-0|2-Chloro-3-iodo-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] Its trifluoromethyl group and strategically placed halogen atoms make it a versatile building block for introducing these moieties into larger, more complex molecules.[1][2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the potential hazards associated with 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine and outlines essential precautions for its safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is classified as a hazardous substance with multiple routes of potential exposure.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. For 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS No. 505084-56-0), the primary hazards are as follows:

-

Acute Toxicity: Toxic if swallowed (Category 3), and harmful in contact with skin (Category 4) or if inhaled (Category 4).[3]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3][4]

-

Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is provided in the table below. These properties are crucial for assessing potential exposure pathways and for designing appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃IN | [3][6] |

| Molecular Weight | 307.44 g/mol | [3][6] |

| Appearance | Solid | |

| Melting Point | 37-39 °C | [3] |

| Boiling Point | 85-86 °C @ 8 Torr | [3] |

| Flash Point | 110.1 ± 25.9 °C | [3] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Ventilation: All work with 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine should be conducted in a well-ventilated area.[3][7] For handling anything other than milligram quantities, a certified chemical fume hood is mandatory to prevent the inhalation of dust or vapors.[8][9]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[8]

Personal Protective Equipment (PPE)

The following PPE is required when handling 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine:

-

Eye and Face Protection: Chemical safety goggles are essential.[4][8] A face shield should also be worn when there is a risk of splashing.

-

Skin Protection: A lab coat must be worn and kept fully buttoned.[8]

-

Gloves: Wear appropriate chemical-resistant gloves.[4][8] Nitrile gloves may not offer sufficient protection; it is crucial to consult the glove manufacturer's compatibility chart for specific recommendations for halogenated aromatic compounds.[8]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[8] All personnel requiring respiratory protection must be enrolled in a respiratory protection program that includes medical clearance and fit testing.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and to maintain the integrity of the compound.

Handling

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][10]

-

Avoid the formation of dust and aerosols.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[8][10]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek medical attention.[3]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Spill Response

-

Small Spills: For small spills, absorb with an inert, dry material and place in an appropriate waste disposal container.[8]

-

Large Spills: In the case of a large spill, evacuate the area immediately and contact emergency services.[8] Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13] 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine and its containers must be disposed of as hazardous waste.[3][8] Collect waste in a sealed, airtight, and compatible container, and label it clearly as hazardous waste.[8]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine.

Caption: A flowchart outlining the necessary steps for safely handling 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine.

Conclusion: A Culture of Safety

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a valuable tool in the arsenal of synthetic chemists. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this compound and foster a culture of safety. This guide serves as a comprehensive resource to support those efforts, ensuring that scientific advancement and personal safety go hand in hand.

References

-

Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]

-

2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon Life Sciences. [Link]

-

Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. [Link]

-

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Autech Industry Co.,Ltd. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

2-chloro-3-iodo-5-(trifluoromethyl)pyridine. PubChemLite. [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

Lab Procedure. Florida State University Department of Chemistry & Biochemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. echemi.com [echemi.com]

- 4. aksci.com [aksci.com]

- 5. 505084-56-0|2-Chloro-3-iodo-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 6. 2-クロロ-3-ヨード-5-(トリフルオロメチル)ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]